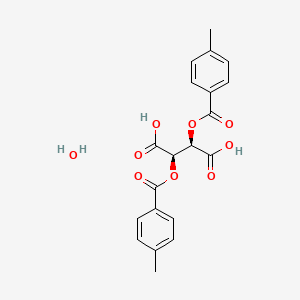

(2R,3R)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate

描述

属性

IUPAC Name |

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1H2/t15-,16-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTRUJUPLHRVNU-QNBGGDODSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71607-32-4 | |

| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2R,3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71607-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2R,3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate typically involves the esterification of succinic acid derivatives with (4-methylbenzoyl) chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .

化学反应分析

Hydrolysis Reactions

The ester groups in the compound undergo hydrolysis under acidic or basic conditions. In alkaline environments (e.g., aqueous KOH), the reaction yields 4-methylbenzoic acid and succinic acid as primary products. A study involving crystallization attempts with La(NO₃)₃⋅6H₂O in N,N-dimethylformamide (DMF) and water (pH 5) inadvertently demonstrated the compound's stability under mildly basic conditions, with no decomposition observed .

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagents/Solvents | Temperature | Products |

|---|---|---|---|

| Alkaline hydrolysis | KOH (1 M), DMF/water | 298 K | 4-Methylbenzoic acid, Succinic acid |

| Acidic hydrolysis | HCl (aqueous) | Reflux | (Not explicitly documented) |

Substitution Reactions

The benzoyloxy groups participate in nucleophilic substitution reactions. For example, in the synthesis of chiral intermediates for pharmaceuticals, the compound reacts with amines or alcohols under catalytic conditions. A patent describes its use in resolving racemic mixtures of 1-benzyl-3-methylpiperidin-4-one via crystallization, achieving >99% enantiomeric excess .

Catalytic Hydrogenation

The compound serves as a resolving agent in hydrogenation reactions. In a documented process, Pd/C or Pd(OH)₂ catalysts facilitated the removal of benzyl protecting groups from intermediates. Reaction conditions included methanol or ethanol solvents at 23–28°C, with molar ratios of 1:0.03:1 (substrate:Pd catalyst:di-tert-butyl-dicarbonate) .

Table 2: Hydrogenation Parameters

| Catalyst | Solvent | Temperature | Molar Ratio (Substrate:Catalyst:Boc₂O) | Yield |

|---|---|---|---|---|

| Pd/C | Methanol | 23–28°C | 1:0.03:1 | 90% |

| Pd(OH)₂/C | Ethanol/THF | 20–35°C | 1:0.5:5 | 85% |

Reaction with Bases

Racemization of undesired enantiomers occurs under basic conditions (e.g., triethylamine or pyridine), enabling recycling of substrates. This step optimizes synthetic efficiency by converting non-target enantiomers back into racemic mixtures for reuse .

Comparative Reaction Yields and Conditions

Mechanistic Insights

科学研究应用

Chemistry

Building Block for Synthesis

- (2R,3R)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate serves as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biochemical Pathways

- The compound is investigated for its role in biochemical pathways and interactions with biological macromolecules. The (4-methylbenzoyl)oxy groups can influence enzyme activity and receptor interactions.

Potential Biological Activities

- Anti-inflammatory Properties : In vitro studies indicate that this compound can inhibit pro-inflammatory cytokines and reduce inflammatory markers in cell lines, suggesting potential therapeutic applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary research shows that it may induce apoptosis in cancer cell lines by activating caspases and modulating apoptotic pathways. Animal model studies have documented its ability to inhibit tumor growth, indicating promise as an anticancer agent.

Medicine

Therapeutic Properties

- Due to its anti-inflammatory and anticancer activities, this compound is being explored for potential therapeutic uses in treating various diseases.

Industrial Applications

Material Development

- The compound is utilized in developing new materials and as a precursor for various chemical processes. Its unique properties allow for the formulation of specialized products in the chemical industry.

作用机制

The mechanism of action of (2R,3R)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate involves its interaction with specific molecular targets. The (4-methylbenzoyl)oxy groups can interact with enzymes or receptors, modulating their activity. The succinic acid backbone may also play a role in the compound’s overall biological activity by participating in metabolic pathways .

相似化合物的比较

Stereoisomeric Comparisons

(2S,3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate

- Molecular Formula : C20H20O9

- Molecular Weight : 404.37 g/mol

- CAS No.: 71607-31-3

- Key Differences :

- The (2S,3S) configuration is the enantiomer of the (2R,3R) form, leading to opposite optical activity.

- Hydration state and molecular weight are identical, but stereochemistry may affect crystallinity and biological interactions.

- Hazard profile includes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

(2R,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate

- Molecular Formula : C18H16O9

- Molecular Weight : 376.32 g/mol

- CAS No.: 62708-56-9

- Key Differences: Lacks methyl groups on the benzoyl substituents, reducing molecular weight by ~28 g/mol compared to the 4-methylbenzoyl analog.

Substituent-Based Comparisons

(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate

- Molecular Formula : C18H16O9 (estimated)

- Key Differences: Benzoyl substituents instead of 4-methylbenzoyl groups reduce lipophilicity (lower logP) and steric bulk. No direct CAS or hazard data are provided in the evidence, but its structural simplicity may enhance aqueous solubility compared to methylated analogs .

(2R,3R)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid (Anhydrous)

- CAS No.: 32634-66-5

- Key Differences :

Functional Group and Hydration State Comparisons

生物活性

(2R,3R)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate is a derivative of succinic acid characterized by the substitution of hydroxyl groups with (4-methylbenzoyl)oxy groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula : CHO

- CAS Number : 71607-32-4

- Molecular Weight : 404.37 g/mol

Synthesis and Preparation

The synthesis typically involves the esterification of succinic acid derivatives with (4-methylbenzoyl) chloride, using a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction. The reaction is usually conducted in organic solvents like dichloromethane or toluene under reflux conditions.

1. Anti-inflammatory Properties

Research has indicated that this compound may exhibit anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and reduce the expression of inflammatory markers in various cell lines. This suggests its potential use in treating inflammatory diseases.

2. Anticancer Activity

Preliminary studies have explored the compound's anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The compound's ability to inhibit tumor growth in animal models has also been documented, indicating its potential as an anticancer agent.

3. Antioxidant Effects

The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress. This property is crucial for preventing cellular damage and may contribute to its anti-inflammatory and anticancer effects.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study 1 : A study conducted on human cancer cell lines showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, suggesting its effectiveness as a chemotherapeutic agent.

- Case Study 2 : In an animal model of arthritis, administration of this compound led to a significant reduction in joint swelling and pain, supporting its anti-inflammatory potential.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression.

- Modulation of Reactive Oxygen Species (ROS) : By reducing ROS levels, it helps mitigate oxidative stress-related damage.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cancer cell death.

常见问题

Q. What are the critical considerations for synthesizing (2R,3R)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate with high enantiomeric purity?

- Methodological Answer : The synthesis requires strict stereochemical control to avoid racemization. Key steps include:

- Using chiral auxiliaries or enantioselective catalysts during esterification of succinic acid with 4-methylbenzoyl chloride.

- Protecting the hydroxyl groups of succinic acid to prevent unwanted side reactions.

- Purification via chiral chromatography (e.g., using amylose-based columns) or crystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the (2R,3R)-isomer .

- Confirming enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® IA column) or optical rotation measurements.

Q. What analytical techniques are recommended for characterizing the stereochemistry and purity of this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : H and C NMR to confirm esterification and absence of impurities. Nuclear Overhauser Effect (NOE) experiments can resolve stereochemistry .

- X-ray Crystallography : Definitive confirmation of the (2R,3R) configuration using single-crystal diffraction .

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular weight (expected [M+H]: 445.1) and purity (>98%) .

- Thermogravimetric Analysis (TGA) : To confirm the hydrate form by detecting mass loss corresponding to water evaporation (~5–10% at 100–120°C) .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer : The compound exhibits limited aqueous solubility (<1 mg/mL in water). Recommended strategies:

- Solvent Systems : Use dimethyl sulfoxide (DMSO) for initial stock solutions (<42.63 mg/mL at 37°C with sonication) .

- Surfactant-Assisted Dispersion : Add polysorbate-80 (0.1% v/v) to aqueous buffers for cell culture studies.

- Control Experiments : Include vehicle controls (e.g., DMSO at <0.1% v/v) to rule out solvent toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for stereoisomers of this compound?

- Methodological Answer : Discrepancies may arise from impurities, hydrate stability, or stereochemical misassignment. Steps to address:

- Re-evaluate Stereochemical Purity : Reanalyze batches via chiral HPLC and compare retention times with authentic standards (e.g., (2S,3S)-isomer, CAS 71607-32-4) .

- Stability Studies : Monitor hydrate decomposition under storage conditions (e.g., 25°C vs. -20°C) using TGA and Karl Fischer titration .

- Biological Replicates : Repeat assays with freshly prepared solutions and include both enantiomers as controls to isolate stereospecific effects .

Q. What experimental designs are suitable for studying the compound’s environmental fate and biodegradation?

- Methodological Answer : Adapt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-QTOF-MS.

- Biotic Degradation : Use soil microcosms inoculated with Pseudomonas spp. and monitor residual compound levels via HPLC-UV over 30 days .

- Ecotoxicity Assays : Evaluate effects on Daphnia magna (48-h LC50) and Vibrio fischeri (bioluminescence inhibition) to assess ecological risks .

Q. How can the compound’s role in chiral resolution be optimized for asymmetric catalysis applications?

- Methodological Answer : Leverage its diastereomeric salt-forming ability:

- Screening Counterions : Test tartrate, mandelate, or camphorsulfonate salts for preferential crystallization of target enantiomers.

- Process Parameters : Optimize solvent polarity (e.g., acetone/water ratios) and cooling rates to enhance crystal yield and purity .

- Scale-Up Validation : Use a 1-L crystallizer with controlled agitation (200 rpm) and temperature (-5°C) to replicate lab-scale results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。